![molecular formula C23H27N3O4S B2543906 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 623127-19-5](/img/structure/B2543906.png)
5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one, appears to be a complex molecule that may have been synthesized as part of a study on antimicrobial agents. The structure suggests the presence of a pyrrolin-2-one core, substituted with various functional groups that could contribute to its biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones was achieved by reacting acylpyruvic acids with a mixture of N,N-dimethylethylenediamine and an aromatic aldehyde . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and conditions to introduce the allyloxyphenyl and dimethylthiazole groups.
Molecular Structure Analysis
The molecular structure of the compound includes several distinct functional groups: an allyloxyphenyl group, which could be involved in reactions typical of ethers and alkenes; a dimethylaminoethyl group, which is a common feature in compounds with antimicrobial properties; and a dimethylthiazole moiety, which could contribute to the compound's stability and electronic properties. The core structure, a 3-hydroxy-1H-pyrrol-2(5H)-one, is a heterocyclic component that often appears in pharmacologically active molecules.
Chemical Reactions Analysis
The allyloxy group in the compound could undergo reactions typical of alkenes, such as oxidation or polymerization. The dimethylaminoethyl group might participate in quaternization reactions, potentially altering the compound's biological activity. The thiazole ring could engage in electrophilic substitution reactions, depending on the position of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the presence of both hydrophobic (dimethylthiazole and allyloxyphenyl groups) and hydrophilic (dimethylaminoethyl group) components would affect its solubility and potentially its membrane permeability. The compound's stability, melting point, and reactivity would be influenced by the presence of the thiazole ring and the 3-hydroxy-1H-pyrrol-2(5H)-one core.
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-6-13-30-17-9-7-16(8-10-17)19-18(20(27)22-14(2)24-15(3)31-22)21(28)23(29)26(19)12-11-25(4)5/h6-10,19,28H,1,11-13H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBFCMUMTYAOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OCC=C)CCN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.